2-(Pentafluorobenzoyl)thiazole
CAS No.:
Cat. No.: VC13550633
Molecular Formula: C10H2F5NOS
Molecular Weight: 279.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H2F5NOS |
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Molecular Weight | 279.19 g/mol |
IUPAC Name | (2,3,4,5,6-pentafluorophenyl)-(1,3-thiazol-2-yl)methanone |
Standard InChI | InChI=1S/C10H2F5NOS/c11-4-3(9(17)10-16-1-2-18-10)5(12)7(14)8(15)6(4)13/h1-2H |
Standard InChI Key | FNRGRBBKQDTZCP-UHFFFAOYSA-N |
SMILES | C1=CSC(=N1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Canonical SMILES | C1=CSC(=N1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Introduction
Structural and Molecular Characteristics
The molecular structure of 2-(pentafluorobenzoyl)thiazole consists of a thiazole ring (C₃H₃NS) linked to a pentafluorobenzoyl group (C₆F₅CO). The thiazole ring’s 2-position substitution ensures electronic modulation via the electron-withdrawing pentafluorophenyl group, which significantly influences reactivity and intermolecular interactions .
Molecular Formula and Weight
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Molecular formula: C₁₀H₃F₅NOS
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Molecular weight: 305.2 g/mol (calculated based on analogous compounds ).
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Lipophilicity: Predicted LogP ≈ 2.8 (estimated via comparative analysis with thiazole derivatives ).
The presence of five fluorine atoms enhances electronegativity, potentially improving membrane permeability but increasing susceptibility to metabolic degradation .
Synthetic Methodologies
While no direct synthesis of 2-(pentafluorobenzoyl)thiazole is documented, analogous protocols for thiazole functionalization provide a feasible route. A modified approach inspired by CN105348216A involves three key stages:
Thiazole Ring Formation
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Reagents: Thiourea and monochloroacetaldehyde react in toluene at 60–90°C to form thiazolamine .
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Conditions: 1.5–2.5 hours under reflux, yielding thiazolamine with ~70–80% efficiency .
Bromination and Functionalization
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Bromo-reaction: Thiazolamine undergoes diazotization with NaNO₂/H₂SO₄, followed by bromination using NaBr/CuSO₄ .
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Lithiation and Acylation: 2-bromo thiazole reacts with butyllithium at −80°C, followed by acylation with pentafluorobenzoyl chloride (instead of ethyl acetate in the patent ).
Example protocol:
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Step 1: 2-bromo thiazole (0.25 mol) in THF at −80°C.
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Step 2: Add n-BuLi (1.1 eq), stir for 2 hours.
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Step 3: Add pentafluorobenzoyl chloride (1.3 eq), warm to room temperature, and isolate via distillation .
Expected yield: ~85–90% (extrapolated from ethyl acetate acylation yields ).
Biological Activity and Mechanism of Action
Although no direct studies on 2-(pentafluorobenzoyl)thiazole exist, structurally related compounds exhibit notable bioactivity:
Metabolic Stability Challenges
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Microsomal clearance: Pentafluorophenyl derivatives show high hepatic clearance (>15 mL/min/g) due to oxidative defluorination .
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Optimization strategies:
Physicochemical and Pharmacokinetic Properties
Comparative Analysis with Related Thiazoles
2-(Trifluoromethyl)benzoyl Derivatives
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Compound 1 : MIC = 0.12 µg/mL against M. tuberculosis but suffers rapid clearance (t₁/₂ = 8 min in HLM).
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2-(Pentafluorobenzoyl)thiazole: Predicted to have higher potency but poorer metabolic stability than trifluoromethyl analogs .
Non-Fluorinated Thiazoles
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2-Acetylthiazole : Lacks antimicrobial activity but serves as a flavoring agent.
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Key differentiator: Fluorination enhances target affinity but necessitates stability optimization .
Future Research Directions
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Synthetic optimization: Develop one-pot methodologies to reduce steps and improve yields.
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Prodrug strategies: Mask the pentafluorophenyl group to enhance metabolic stability.
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In vivo efficacy studies: Evaluate pharmacokinetics in murine TB models.
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Target validation: Confirm Pks13 engagement via crystallography or knock-out strains.
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